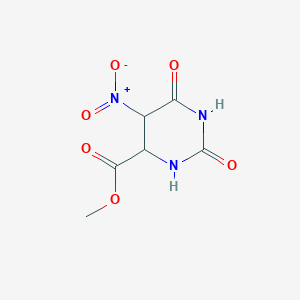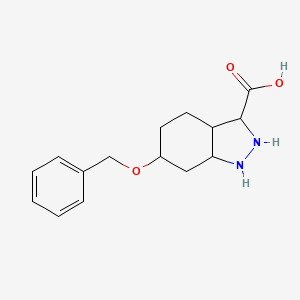
3-(4-Nitrophenyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1H-pyridin-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyridinone precursor under specific conditions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(4-Nitrophenyl)-1H-pyridin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinone ring.
Scientific Research Applications
3-(4-Nitrophenyl)-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1H-pyridin-2-one and its derivatives largely depends on the specific biological target or chemical reaction it is involved in. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can play a crucial role in binding to the active site of enzymes or receptors, while the pyridinone ring can contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-1H-indole-2-one: Similar structure but with an indole ring instead of a pyridinone ring.
3-(4-Nitrophenyl)-1H-pyrazin-2-one: Similar structure but with a pyrazinone ring instead of a pyridinone ring.
3-(4-Nitrophenyl)-1H-pyrrol-2-one: Similar structure but with a pyrrolone ring instead of a pyridinone ring.
Uniqueness
3-(4-Nitrophenyl)-1H-pyridin-2-one is unique due to its specific combination of a nitrophenyl group and a pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitrophenyl group enhances its reactivity and potential for modification, while the pyridinone ring provides a stable and versatile scaffold for further functionalization.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(4-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(2-1-7-12-11)8-3-5-9(6-4-8)13(15)16/h3-6,10H,1-2,7H2,(H,12,14) |
InChI Key |
CZOOPIVYGAULML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


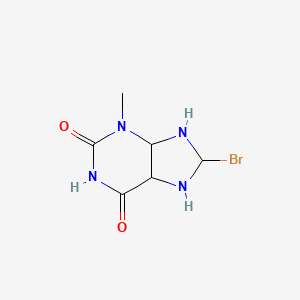

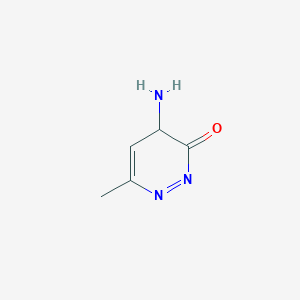

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)
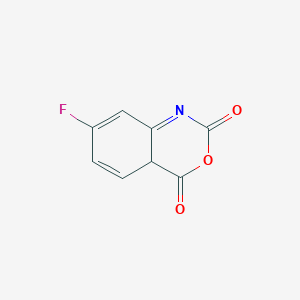

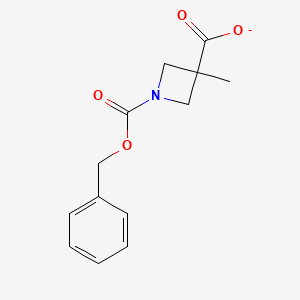
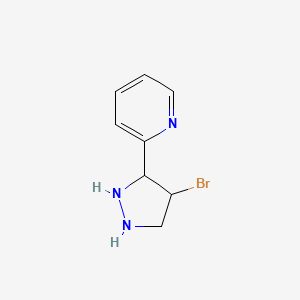
![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)

